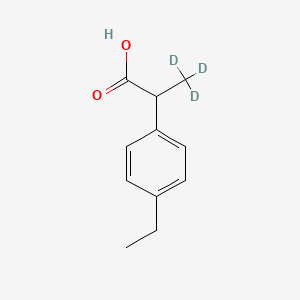
Ethyl Chloroacetate-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Chloroacetate-13C2 is a carbon-labeled derivative of ethyl chloroacetate, an organic compound with the chemical formula C4H7ClO2. This compound is primarily used in the chemical industry as a reagent and intermediate in various organic synthesis processes. The carbon-13 labeling makes it particularly useful in research applications, including studies involving isotopic tracing and molecular labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl Chloroacetate-13C2 can be synthesized through the esterification of chloroacetic acid with ethanol-13C2. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of ethyl chloroacetate involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The carbon-13 labeled variant follows a similar process but uses ethanol-13C2 as the starting material .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl Chloroacetate-13C2 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce chloroacetic acid and ethanol-13C2.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Nucleophilic Substitution: Produces substituted esters or amides depending on the nucleophile used.
Hydrolysis: Produces chloroacetic acid and ethanol-13C2.
Wissenschaftliche Forschungsanwendungen
Ethyl Chloroacetate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of carbon-labeled heterocycles and other complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in the development of labeled pharmaceuticals for tracking drug metabolism and distribution.
Industry: Serves as an intermediate in the production of pesticides and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl chloroacetate-13C2 involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis, releasing ethanol-13C2 and chloroacetic acid. The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carbon-13 labeling allows for the tracking of the compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl Chloroacetate-13C2 can be compared with other similar compounds such as:
Ethyl Bromoacetate: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of bromine.
Methyl Chloroacetate: Contains a methyl group instead of an ethyl group. It has similar reactivity but different physical properties such as boiling point and solubility.
Ethyl Cyanoacetate: Contains a cyano group instead of a chlorine atom.
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic tracing and molecular labeling.
Eigenschaften
CAS-Nummer |
147151-00-6 |
|---|---|
Molekularformel |
C4H7ClO2 |
Molekulargewicht |
124.533 |
IUPAC-Name |
ethyl 2-chloroacetate |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 |
InChI-Schlüssel |
VEUUMBGHMNQHGO-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CCl |
Synonyme |
2-Chloro-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)methyl-13C2 Chloride; 2-Chloroacetic Acid-13C2 Ethyl Ester; Ethyl 2-Monochloroacetate-13C2; Ethyl Chloracetate-13C2; Ethyl α-Chloroacetate-13C2; NSC 8833-13C2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)


![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)


